(S)-Propranolol beta-D-Glucuronide Sodium Salt

Übersicht

Beschreibung

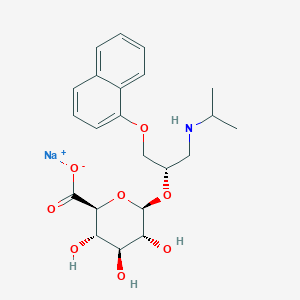

(S)-Propranolol beta-D-Glucuronide Sodium Salt is a glucuronide conjugate of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed by the glucuronidation of propranolol, which enhances its solubility and facilitates its excretion from the body. Propranolol is widely used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Propranolol beta-D-Glucuronide Sodium Salt involves the glucuronidation of propranolol. This reaction typically requires the presence of a glucuronidation enzyme, such as UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to propranolol. The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through biocatalysis using recombinant enzymes. This method involves the use of genetically engineered microorganisms that express the glucuronidation enzyme. The process is scalable and can be optimized for high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Propranolol beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

(S)-Propranolol beta-D-Glucuronide Sodium Salt has several scientific research applications:

Chemistry: It is used as a model compound to study glucuronidation reactions and the metabolism of beta-blockers.

Biology: The compound is used in studies investigating the role of glucuronidation in drug metabolism and excretion.

Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of propranolol and its metabolites.

Industry: It is used in the development of analytical methods for the detection and quantification of propranolol metabolites in biological samples.

Wirkmechanismus

The mechanism of action of (S)-Propranolol beta-D-Glucuronide Sodium Salt involves its interaction with beta-adrenergic receptors. Propranolol, the parent compound, is a non-selective beta-blocker that inhibits the action of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The glucuronide conjugate enhances the solubility and excretion of propranolol, facilitating its removal from the body.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propranolol: The parent compound, a non-selective beta-blocker.

Bisphenol A Bis-(beta-D-glucuronide) Sodium Salt: Another glucuronide conjugate used in research.

Estradiol 17-(beta-D-Glucuronide) Sodium Salt: A glucuronide conjugate of estradiol used in studies of estrogen metabolism.

Uniqueness

(S)-Propranolol beta-D-Glucuronide Sodium Salt is unique due to its specific role in the metabolism and excretion of propranolol. Its formation enhances the solubility of propranolol, facilitating its excretion and reducing its half-life in the body. This property is particularly important in the context of drug metabolism and pharmacokinetics.

Biologische Aktivität

(S)-Propranolol beta-D-Glucuronide Sodium Salt is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in clinical settings. This compound plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of propranolol and its therapeutic applications. This article explores the biological activity of (S)-Propranolol beta-D-Glucuronide, focusing on its mechanisms, pharmacological effects, and relevant research findings.

- Molecular Formula: C22H28NNaO8

- Molecular Weight: 457.45 g/mol

- Solubility: Soluble in methanol

- SMILES Notation: OC@@HC@@HO[C@H]1OC(CNC(C)C)COC2=CC=CC3=CC=CC=C32

(S)-Propranolol beta-D-Glucuronide is formed through the glucuronidation of propranolol by UDP-glucuronosyltransferase (UGT) isoforms such as UGT1A7, UGT1A9, UGT1A10, and UGT2A1 . This metabolic conversion enhances the solubility and excretion of propranolol, facilitating its clearance from the body. The primary mechanism involves inhibiting catecholamines' action on beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.

Biological Activity

- Pharmacokinetics:

- Therapeutic Applications:

- Case Studies:

Comparative Biological Activity

The following table summarizes the pharmacokinetic parameters of (S)-propranolol glucuronide compared to its R-enantiomer:

| Glucuronide | Elimination Rate Constant (h) | Half-Life (h) | (h) | Cumulative Excretion (mmol) |

|---|---|---|---|---|

| S-(-)-Propranolol | 0.195 ± 0.04 | 3.56 ± 0.73 | 2.21 ± 0.45 | 5.65 ± 0.98 |

| R-(+)-Propranolol | 0.283 ± 0.06 | 2.45 ± 0.50 | 1.75 ± 0.33 | 2.95 ± 0.62 |

Research Findings

Recent studies emphasize the importance of glucuronidation in drug metabolism:

- In Vitro Studies: Research has demonstrated that glucuronidation significantly influences the pharmacokinetics of propranolol, affecting both efficacy and safety profiles .

- Clinical Implications: Understanding the formation and activity of (S)-propranolol beta-D-glucuronide is essential for optimizing dosing regimens and minimizing adverse effects associated with propranolol therapy.

Eigenschaften

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17-,18-,19+,20-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKYDLRSXKTYLZ-OGVLMCRDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NNaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858345 | |

| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87144-73-8 | |

| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.